5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
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Description
Scientific Research Applications
1. Synthesis of Novel Compounds
- Bis(indoline-2,3-diones) are used as versatile precursors for the synthesis of novel bis(spirooxindoles) and other derivatives, displaying potential in organic chemistry and drug discovery (Ghozlan et al., 2017).
2. Chemical Transformations and Reactions
- Fischer indolisation studies show the transformation possibilities of related compounds, providing insights into chemical reaction mechanisms (Maddirala et al., 2003).
3. Antiviral Activity Research
- Research into antiviral activity of derivatives, including investigations against influenza and hepatitis C virus, highlights the potential biomedical applications of these compounds (Ivashchenko et al., 2014).
4. Applications in Material Science
- Studies on corrosion inhibition by organic heterocyclic compounds, including indoline-2,3-dione derivatives, suggest applications in material protection and engineering (Tribak et al., 2020).
5. Pharmacological Research
- Evaluation of anti-epileptic effects of new indole derivatives, including indoline-2,3-dione derivatives, indicates their relevance in developing novel therapeutic agents (Swathi & Sarangapani, 2017).
6. Synthesis of Ellipticine Quinone
- Research shows the synthetic pathway for transforming isatin into ellipticine quinone, demonstrating the compound's role in complex synthesis processes (Ramkumar & Nagarajan, 2014).
properties
IUPAC Name |
5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-10-14(3)17-15(11-12)18(21)19(22)20(17)8-9-23-16-7-5-4-6-13(16)2/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSANWPQYJBZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione |
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